The synthesis of 3,4-dimethyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide is a multi-step process. One method involves reacting 3-amino-4-methylbenzoic acid with cyanamide to form a guanidine intermediate. This intermediate is then cyclized with a suitable pyrimidine derivative to form the core pyrimidinylamino benzoate structure. Subsequent modifications, including the introduction of the 2-methyl-1H-imidazol-1-yl substituent, are performed to obtain the final compound. A more detailed description of this synthesis can be found in the paper "Synthesis of Nilotinib" [].
3,4-dimethyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide, alongside other similar benzamide derivatives, has been explored for its potential in inhibiting specific tyrosine kinases, including ABL1, ABL2, and BCR-ABL1 []. These kinases play crucial roles in cellular processes like growth and proliferation. Therefore, inhibiting these kinases could be beneficial in developing treatments for diseases such as cancer where these processes are dysregulated.
Another potential application is in the field of regenerative medicine. The compound is mentioned as a component in a method for preparing pancreatic hormone-producing cells from human induced pluripotent stem cells []. This application highlights its possible role in differentiating stem cells into specific cell lineages, potentially contributing to therapies for conditions like diabetes.
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: